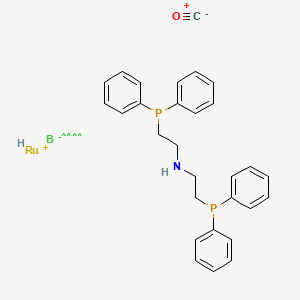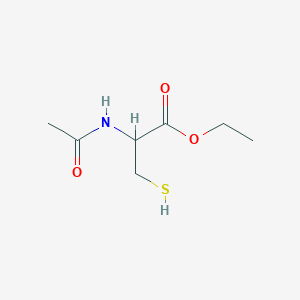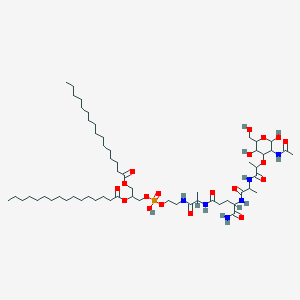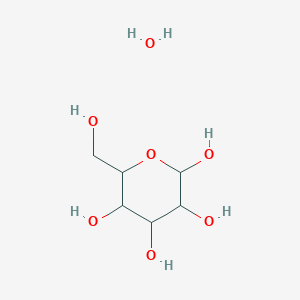
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate can be synthesized through the epimerization of D-glucose. This process involves the use of catalysts such as molybdate ions under alkaline conditions to convert D-glucose into D-Allose .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods. Enzymatic conversion using specific enzymes like D-tagatose 3-epimerase can efficiently produce D-Allose from D-fructose .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include D-Allonic acid (oxidation), D-Allitol (reduction), and various substituted derivatives (substitution) .
Scientific Research Applications
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It is studied for its potential role in cellular processes and metabolic pathways.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of rare sugars and as a precursor for various biochemical compounds.
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines. Its anti-cancer properties may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
D-Glucose: A common aldohexose sugar with similar structure but different stereochemistry.
D-Mannose: Another aldohexose sugar with different stereochemistry.
D-Galactose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hydrate is unique due to its rare occurrence and distinct biological activities. Unlike its more common counterparts, it has specific applications in niche areas of research and industry .
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSWKAZFASRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
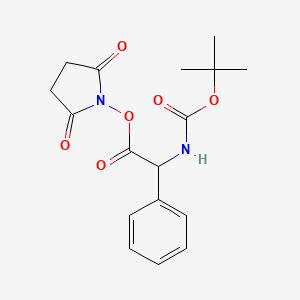
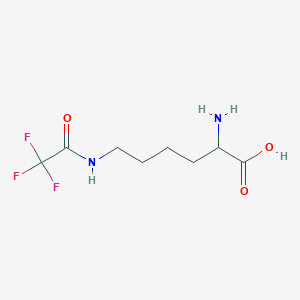
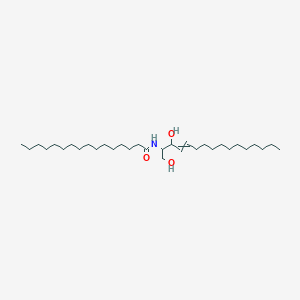

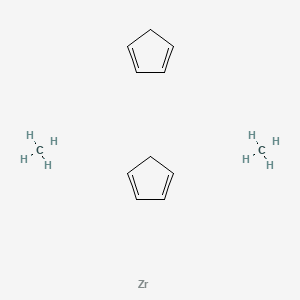
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
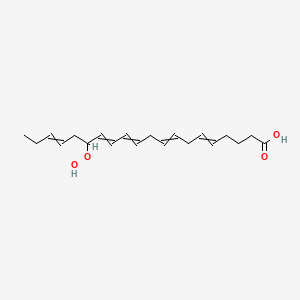

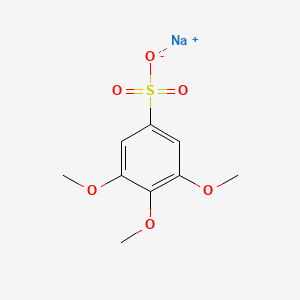
![2-[(1,3-dioxo-2-isoindolyl)methyl]-N,N-diethyl-1-phenyl-1-cyclopropanecarboxamide](/img/structure/B13391052.png)
